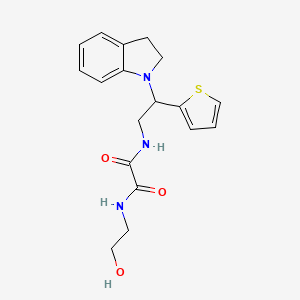
N1-(2-hydroxyethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-hydroxyethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide, also known as HITOP, is a small molecule compound that has been extensively studied for its potential use in scientific research. HITOP is a synthetic compound that was first synthesized in 2009 by a team of chemists at the University of California, San Diego. Since then, HITOP has been studied for its various applications in scientific research, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of N1-(2-hydroxyethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is not fully understood, but it is believed to act as a modulator of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in a wide range of cellular processes, including protein folding, calcium signaling, and lipid metabolism. By modulating the activity of this receptor, N1-(2-hydroxyethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide may be able to influence these processes and produce a wide range of physiological effects.
Biochemical and Physiological Effects:
N1-(2-hydroxyethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide has been shown to produce a wide range of biochemical and physiological effects. In addition to its potential use in the treatment of neurological conditions, N1-(2-hydroxyethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide has also been studied for its potential use in the treatment of cancer. N1-(2-hydroxyethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide has been shown to induce cell death in a variety of cancer cell lines, and may be able to be used in the development of new cancer treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N1-(2-hydroxyethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide in lab experiments is that it is a small molecule compound that can be easily synthesized and purified. This makes it an attractive target for drug development and other scientific research applications. However, there are also limitations to the use of N1-(2-hydroxyethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide in lab experiments. One of the main limitations is that it is a relatively new compound that has not been extensively studied in vivo. This means that its potential side effects and toxicity are not fully understood, and further research is needed to fully understand its safety and efficacy.
Orientations Futures
There are many potential future directions for research on N1-(2-hydroxyethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide. One potential area of research is in the development of new treatments for neurological conditions such as pain, anxiety, and depression. N1-(2-hydroxyethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide has shown promise in preclinical studies as a potential treatment for these conditions, and further research is needed to determine its efficacy and safety in human clinical trials.
Another potential area of research is in the development of new cancer treatments. N1-(2-hydroxyethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide has been shown to induce cell death in a variety of cancer cell lines, and may be able to be used in the development of new cancer treatments. Further research is needed to determine its potential as a cancer treatment and to develop new drugs based on its structure and mechanism of action.
Conclusion:
In conclusion, N1-(2-hydroxyethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a small molecule compound that has been extensively studied for its potential use in scientific research. It has shown promise in a wide range of applications, including the treatment of neurological conditions and cancer. While there are still many questions to be answered about its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments, N1-(2-hydroxyethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide represents a promising target for future research in a wide range of scientific fields.
Méthodes De Synthèse
N1-(2-hydroxyethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is synthesized through a multi-step process that involves the reaction of several different chemical compounds. The synthesis begins with the reaction of indole-2-carboxylic acid with thiophene-2-carboxylic acid to form a key intermediate compound. This intermediate is then reacted with ethylenediamine to form the final product, N1-(2-hydroxyethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide. The synthesis of N1-(2-hydroxyethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a relatively complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
N1-(2-hydroxyethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research for N1-(2-hydroxyethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is in the field of neuroscience. N1-(2-hydroxyethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide has been shown to have a high affinity for a specific type of receptor in the brain known as the sigma-1 receptor. This receptor is involved in a wide range of physiological and pathological processes in the brain, including pain, anxiety, and depression. By targeting this receptor, N1-(2-hydroxyethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide has the potential to be used in the development of new treatments for these conditions.
Propriétés
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-(2-hydroxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-10-8-19-17(23)18(24)20-12-15(16-6-3-11-25-16)21-9-7-13-4-1-2-5-14(13)21/h1-6,11,15,22H,7-10,12H2,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUJFQWQZRRDJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCCO)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxyethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopentyl-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one](/img/structure/B2950176.png)
![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2950178.png)
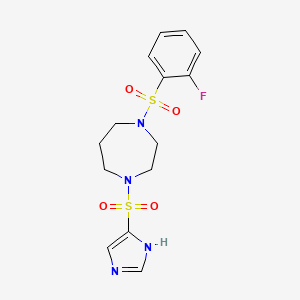
![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(isopropylthio)benzamide](/img/structure/B2950183.png)


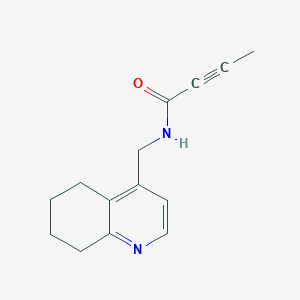
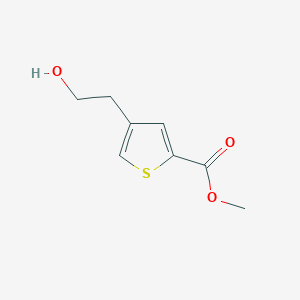

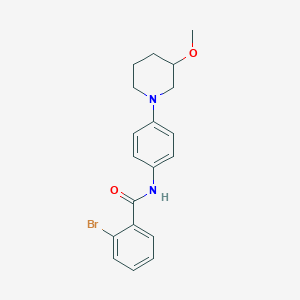
![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2950195.png)
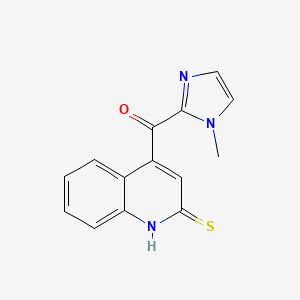
![4-propyl-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2950197.png)
